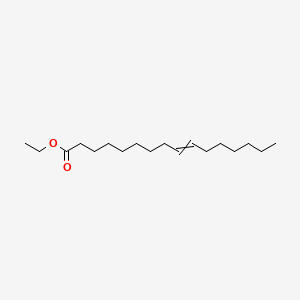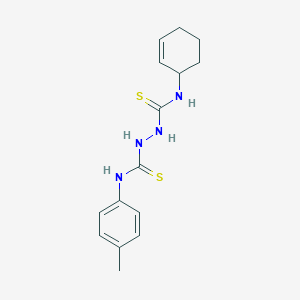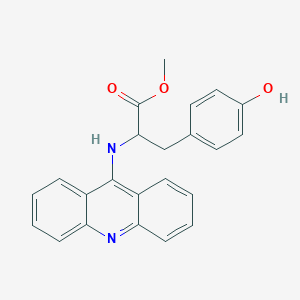![molecular formula C19H19F3N2O B12453317 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12453317.png)
2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one is a synthetic compound that belongs to the class of isoindolinone derivatives. Isoindolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
-
Formation of the Isoindolinone Core: : The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a cyclic anhydride. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid (e.g., aluminum chloride) under reflux conditions.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethyl sulfoxide).
-
Butylation: : The butyl group can be introduced through an alkylation reaction using an appropriate butylating agent (e.g., butyl bromide) in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can occur at the isoindolinone core, potentially leading to the formation of dihydroisoindolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reactions are usually performed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride or potassium carbonate and polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Dihydroisoindolinone derivatives.
Substitution: Various functionalized isoindolinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Its biological activities include anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, leading to modulation of their activity. The isoindolinone core can interact with various enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one: Known for its enhanced stability and biological activity due to the trifluoromethyl group.
2-butyl-3-{[3-(methyl)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-butyl-3-{[3-(chloro)phenyl]amino}-2,3-dihydro-1H-isoindol-1-one: Contains a chloro group instead of trifluoromethyl, leading to variations in reactivity and biological activity.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target proteins. These characteristics make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19F3N2O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-butyl-3-[3-(trifluoromethyl)anilino]-3H-isoindol-1-one |
InChI |
InChI=1S/C19H19F3N2O/c1-2-3-11-24-17(15-9-4-5-10-16(15)18(24)25)23-14-8-6-7-13(12-14)19(20,21)22/h4-10,12,17,23H,2-3,11H2,1H3 |
InChI Key |
GLIAQFCWWBOYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)
![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)



![3-[({[4-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453291.png)

![3,4,5-trimethoxy-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12453307.png)

![N-[(2,4-dimethoxyphenyl)carbamothioyl]butanamide](/img/structure/B12453320.png)
![6-acetyl-4,8-di-tert-butyl-2-(3,4-dimethoxyphenyl)-2H-naphtho[1,8-bc]furan-5-yl acetate](/img/structure/B12453321.png)
![N'-[(4-butylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12453322.png)
